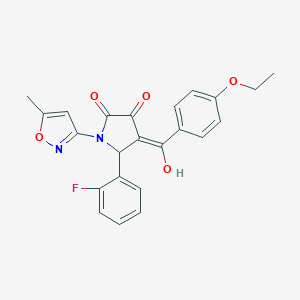
4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H19FN2O5 and its molecular weight is 422.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24FNO6 with a molecular weight of approximately 429.44 g/mol. Its structure features key functional groups that contribute to its biological activity, including an ethoxybenzoyl moiety and a fluorophenyl group, which may enhance its interaction with biological targets.
Antitumoral Effects
Recent studies have highlighted the potential antitumoral properties of pyrrolone derivatives. A related study identified compounds with significant antitumoral effects against estrogen receptor-positive breast cancer cells. These compounds were shown to inhibit estrogen-mediated transcriptional activity, suggesting that similar derivatives may exhibit comparable mechanisms of action .
Key Findings:
- Compounds demonstrated inhibition of estrogen receptor alpha (ERα) activity.
- Induced apoptosis and cell cycle arrest in cancer cells.
- Potential for combinatory therapy with established treatments like Tamoxifen.
Antibacterial Activity
The antibacterial properties of pyrrolone derivatives have also been explored. Research indicates that certain 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the pyrrolone structure could yield effective antibacterial agents .
Minimum Inhibitory Concentrations (MICs):
| Compound | MIC against MRSA | MIC against MRSE |
|---|---|---|
| Lead Compound 38 | 8 μg/mL | 4 μg/mL |
| Linezolid-resistant MRSA | 8-16 μg/mL | - |
The biological activity of this compound is likely mediated through multiple pathways:
- Estrogen Receptor Modulation: Similar compounds have been shown to act as partial agonists or antagonists at ERα, influencing cancer cell proliferation.
- Antibacterial Mechanism: The inhibition of bacterial cell wall synthesis may be a key mechanism for antibacterial activity, as observed in related compounds .
Case Studies
- Breast Cancer Treatment: A study evaluated the efficacy of pyrrolone derivatives in ER-positive breast cancer models. The leading compounds inhibited E2-stimulated transcription and showed a significant reduction in tumor growth in vivo .
- Antibiotic Development: Another study focused on synthesizing new antibacterial agents based on the pyrrolone scaffold, demonstrating promising results against resistant bacterial strains .
Propriétés
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O5/c1-3-30-15-10-8-14(9-11-15)21(27)19-20(16-6-4-5-7-17(16)24)26(23(29)22(19)28)18-12-13(2)31-25-18/h4-12,20,27H,3H2,1-2H3/b21-19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORKRXRUIDERGA-XUTLUUPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4F)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














